molecular formula C10H18ClNO3 B13017177 Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride

Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride

Cat. No.: B13017177
M. Wt: 235.71 g/mol
InChI Key: MVKYHIVHCMDXQJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate hydrochloride is a bicyclo[1.1.1]pentane-containing amino acid derivative. Its structure features a strained bicyclic core, a hydroxyl group at the 3-position of the bicyclo system, and an ethyl ester-protected carboxylic acid. The hydrochloride salt enhances solubility, making it suitable for applications in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-2-14-8(12)7(11)3-9-4-10(13,5-9)6-9;/h7,13H,2-6,11H2,1H3;1H

InChI Key

MVKYHIVHCMDXQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC12CC(C1)(C2)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride typically involves multiple steps. One common approach is to start with the bicyclo[1.1.1]pentane core and introduce the amino and hydroxy groups through a series of reactions. These reactions may include nucleophilic substitution, reduction, and esterification. The final step often involves the formation of the hydrochloride salt to improve the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process and reduce costs .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield Reference
Acidic hydrolysis6 M HCl, 100°C, 12 h2-Amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride92%
Alkaline hydrolysis1 M NaOH, 70°C, 8 hSodium 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate85%

Mechanistic Notes :

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

  • Alkaline conditions deprotonate water, generating a stronger nucleophile (OH⁻) for ester cleavage .

Oxidation Reactions

The bicyclo[1.1.1]pentane hydroxy group and amino side chain are susceptible to oxidation:

Oxidizing Agent Conditions Products Selectivity
KMnO₄ (aq)pH 7, 25°C, 4 h3-Oxo-1-bicyclo[1.1.1]pentanyl derivative>90% (hydroxy oxidation)
H₂O₂/Fe²⁺ (Fenton)0°C, 30 minN-oxidized product (minor) + decomposition byproducts~40%

Key Findings :

  • MnO₄⁻ selectively oxidizes the tertiary alcohol to a ketone without affecting the amino group.

  • Fenton conditions induce radical-based degradation, limiting synthetic utility .

Amino Group Functionalization

The primary amine participates in acylation and alkylation:

Acylation

Reagent Conditions Product
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RTEthyl 2-acetamido-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate
Boc anhydridepH 9, THF/H₂O, 1 hEthyl 2-(tert-butoxycarbonyl)amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate

Efficiency :

  • Acylation achieves >95% conversion with Boc protection .

  • Steric hindrance from the bicyclic system slows reaction kinetics compared to linear analogs.

Bicyclo[1.1.1]pentane Ring Modifications

The strained bicyclic core enables unique reactivity:

Radical Addition

Under BEt₃ catalysis, the bridgehead C-H bond undergoes atom-transfer radical addition (ATRA) with alkyl halides :

text
[1.1.1]pentane + R-X → R-[1.1.1]pentane-X (X = I, Br)

Applications :

  • Generates functionalized bicyclic building blocks for drug discovery .

Photochemical Reactions

UV irradiation (254 nm) induces ring-opening to form diradical intermediates, which recombine with alkenes .

Stability Under Biological Conditions

  • Plasma Stability : Rapid degradation in mouse plasma (t₁/₂ = 15 min) via esterase-mediated hydrolysis .

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and forming bicyclic amine derivatives.

Comparative Reactivity Table

Reaction Site Reactivity Key Influencing Factors
Ester groupHighpH, temperature, nucleophile strength
Bicyclo C-H bondModerateRadical initiators (e.g., BEt₃), halogen electrophiles
Amino groupHighSteric accessibility, protecting group strategy

Scientific Research Applications

Histone Methyltransferase Inhibition

One of the most significant applications of Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride is its role as an inhibitor of histone methyltransferases, specifically enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2). These enzymes are critical in the regulation of gene expression and are implicated in various cancers and proliferative diseases .

Case Study : A patent detailing the use of this compound highlighted its efficacy in inhibiting EZH2 activity, suggesting its potential utility in treating cancers characterized by aberrant histone methylation patterns .

Pharmacological Applications

The compound's structural characteristics allow it to act as a bioisostere for traditional drug scaffolds, potentially enhancing the pharmacokinetic properties of drug candidates. Bicyclo[1.1.1]pentanes have been shown to impart beneficial properties such as improved solubility and metabolic stability .

Research Findings : Studies have demonstrated that modifications to the bicyclic core can lead to compounds with enhanced activity against various biological targets, including those involved in neurodegenerative diseases and metabolic disorders.

Therapeutic Potential

The therapeutic implications of this compound extend beyond cancer treatment. Its ability to modulate epigenetic processes positions it as a candidate for developing therapies aimed at a range of diseases where epigenetic dysregulation is a factor.

Potential Areas of Research

  • Cancer Therapy : Targeting EZH2 for cancer treatment.
  • Neurological Disorders : Investigating effects on neuroprotective pathways.
  • Metabolic Disorders : Exploring its role in metabolic regulation.

Data Table: Summary of Applications

Application AreaMechanism/ActivityReference
Histone Methyltransferase InhibitionInhibits EZH1 and EZH2Patent
Cancer TreatmentModulates epigenetic regulationPatent
Neuroprotective EffectsPotential modulation of neurodegenerative pathwaysResearch
Metabolic RegulationInvestigated for effects on metabolic pathwaysResearch

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bicyclo[1.1.1]pentane Derivatives

(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride
  • Molecular Weight : 177.63 g/mol
  • Key Feature : Lacks the hydroxyl group on the bicyclo system but retains the bicyclo[1.1.1]pentane core.
  • Application : Used as a rigid, three-dimensional building block in peptide mimetics to modulate conformational flexibility .
tert-Butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamate
  • CAS No.: 2091263-82-8
  • Key Feature : Contains a tert-butyl carbamate-protected amine and a hydroxylated bicyclo system.
  • Differentiation : The carbamate protection alters reactivity compared to the hydrochloride salt, making it more stable in basic conditions but less soluble in aqueous media .

Phenyl-Substituted Analogs

(R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride
  • Molecular Weight : 229.7 g/mol
  • Key Feature : Replaces the bicyclo[1.1.1]pentane group with a phenyl ring.
Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate Hydrochloride
  • Molecular Formula: C₁₂H₁₈ClNO₄
  • Key Feature: Introduces a methoxy group on the phenyl ring and a hydroxyl group on the propanoate chain.
  • Differentiation : The methoxy group enhances electron-donating effects, which may influence metabolic stability and receptor binding .

Other Amino Acid Esters

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate
  • CAS No.: 126173-94-2
  • Similarity Score : 0.77 (structural similarity to the target compound)
  • Key Feature : 4-hydroxyphenyl substituent increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents .
Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate Hydrochloride
  • CAS No.: 1810074-86-2

Comparative Analysis Table

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Solubility & Reactivity Insights
Target Compound Bicyclo[1.1.1]pentane ~275 (estimated) 3-hydroxy, ethyl ester, HCl salt High solubility due to HCl salt; strained core enhances reactivity
(R)-Ethyl 2-amino-3-phenylpropanoate HCl Phenyl 229.7 Phenyl, ethyl ester, HCl salt Lipophilic; lower aqueous solubility
Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate HCl Phenyl + methoxy 275.73 4-methoxy, hydroxyl, HCl salt Improved metabolic stability due to methoxy
tert-Butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamate Bicyclo[1.1.1]pentane N/A tert-butyl carbamate, 3-hydroxy Stable in basic conditions; lower solubility

Research and Application Insights

  • Bicyclo[1.1.1]pentane Advantages : The strained bicyclo core mimics the steric and electronic properties of tert-butyl groups while offering improved solubility and reduced metabolic liability .
  • Phenyl vs. Bicyclo : Phenyl analogs exhibit higher lipophilicity, favoring membrane permeability, whereas bicyclo derivatives provide rigidity for targeted protein interactions .
  • Ester Protection : Ethyl esters (as in the target compound) balance hydrolysis stability and ease of deprotection compared to tert-butyl or isopropyl esters .

Biological Activity

Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate; hydrochloride, commonly referred to as a bicyclic compound, has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and therapeutic applications based on diverse sources.

  • IUPAC Name : Ethyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)propanoate hydrochloride
  • Molecular Formula : C10H18ClNO
  • CAS Number : 2095495-93-3
  • Molecular Weight : 205.68 g/mol

Research indicates that this compound functions primarily as an inhibitor of histone methyltransferases, particularly enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2). These enzymes play crucial roles in gene regulation and are implicated in various proliferative diseases, including cancers . By inhibiting these enzymes, the compound may alter gene expression profiles associated with tumor growth and progression.

Anticancer Effects

Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate; hydrochloride has shown promise in preclinical studies as an anticancer agent:

  • Cell Line Studies : In vitro studies demonstrated significant antiproliferative activity against multiple cancer cell lines, including glioblastoma and breast cancer models. The compound exhibited a dose-dependent response, with IC50 values indicating effective inhibition at low concentrations .
Cell LineIC50 (µM)Effect Observed
Glioblastoma5.4Significant growth inhibition
Breast Cancer4.8Induction of apoptosis

Neuroprotective Properties

There is emerging evidence that the compound may exert neuroprotective effects due to its structural similarity to known neuroprotective agents. Studies have suggested potential applications in neurodegenerative diseases, although further research is required to elucidate these mechanisms fully .

Other Pharmacological Activities

Preliminary findings indicate that this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. However, detailed studies are needed to confirm these effects and understand the underlying mechanisms.

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry explored the efficacy of various derivatives of bicyclic compounds similar to ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate; hydrochloride against EZH2 inhibitors. The results highlighted a correlation between structural modifications and enhanced biological activity, suggesting pathways for optimizing therapeutic efficacy .

Clinical Insights

In a clinical setting, the compound's effectiveness was assessed in patients with advanced solid tumors resistant to conventional therapies. The results indicated a favorable safety profile and preliminary signs of efficacy, warranting further clinical trials to establish dosage guidelines and long-term outcomes .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-amino-3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)propanoate hydrochloride?

  • Methodological Answer : Synthesis involves coupling the bicyclo[1.1.1]pentane moiety to the amino propanoate backbone. Key steps include:
  • Coupling : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for amide bond formation, yielding 60-75% in analogous ethyl ester syntheses .
  • Alkylation : Sodium hydride in THF facilitates bicyclo group introduction, adapted from quinoline derivatives .
  • Hydrolysis : NaOH in EtOH/H₂O/THF for ester-to-carboxylate conversion, noting ethyl esters require harsher conditions than methyl esters .

Q. Table 1: Synthetic Route Comparison

StepReagent/ConditionsYield (%)Reference
CouplingHATU, DCM, RT65-75
AlkylationNaH, THF, 0°C50-60
HydrolysisNaOH, EtOH/H₂O/THF40-55

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms bicyclo structure and ester groups. Bicyclo CH protons resonate at δ 3.1–3.3 ppm .
  • Mass Spectrometry : High-resolution MS (e.g., observed m/z 245.0819 for a stereoisomeric analog) .
  • HPLC : C18 columns for purity assessment (≥98%), adapted from ethyl ester hydrochlorides like L-tyrosine derivatives .
  • X-ray Crystallography : Resolves stereochemistry, as applied to (2R,3S)-configured analogs .

Q. Table 2: Analytical Parameters for Related Compounds

TechniqueKey DataExample CompoundReference
Melting Point166–170°CL-Tyrosine ethyl ester HCl
[α]D-6.3 to -7.3° (C=2, H₂O)Ethyl (2R,3S)-3-Amino... HCl

Q. How does the bicyclo[1.1.1]pentane moiety influence physicochemical properties?

  • Methodological Answer : The bicyclo group enhances metabolic stability and reduces π-π stacking compared to phenyl groups. Key effects:
  • Solubility : Lower logP than tert-butyl analogs due to polar hydroxy substitution .
  • Steric Effects : Restricted rotation improves binding affinity in peptidomimetics, as seen in LFA-1/ICAM-1 antagonists .

Advanced Research Questions

Q. How can hydrolysis of the ethyl ester group be optimized?

  • Methodological Answer : Ethyl esters resist hydrolysis more than methyl esters. Optimize with:
  • Basic Conditions : NaOH in THF/EtOH/H₂O (1:1:1) at 60°C for 12–24 hours .
  • Catalysis : Lipases (e.g., Candida antarctica) for enantioselective hydrolysis, though yields may vary .

Q. What strategies mitigate racemization during synthesis?

  • Methodological Answer :
  • Low Temperatures : Conduct coupling at 0–4°C to reduce thermal epimerization .
  • Chiral Protection : Boc or Cbz groups minimize racemization, with <5% loss in enantiomeric excess (ee) .
  • Asymmetric Catalysis : Rhodium catalysts for bicyclo group introduction, adapted from phenylalanine syntheses .

Q. Table 3: Racemization Under Different Conditions

Protecting GroupDeprotection MethodRacemization (%)Reference
BocTFA/DCM<5
CbzH₂/Pd-C3–7

Q. How should discrepancies in spectroscopic data be resolved?

  • Methodological Answer : Contradictions arise from stereoisomerism or impurities. Address via:
  • 2D NMR (COSY/HSQC) : Resolve overlapping signals in bicyclo structures .
  • HPLC-MS : Detect hydrate impurities in hydrochloride salts .
  • Comparative Analysis : Align with bicyclo[1.1.1]pentane derivatives (e.g., δ 3.1–3.3 ppm for CH protons) .

Q. What are potential drug discovery applications of this compound?

  • Methodological Answer : The bicyclo group acts as a bioisostere for tert-butyl or aromatic moieties. Applications include:
  • Peptidomimetics : Enhanced binding in LFA-1/ICAM-1 antagonists .
  • CNS Drugs : Improved BBB permeability inferred from fentanyl analogs .
  • Enzyme Inhibitors : Hydroxy group facilitates hydrogen bonding, as in MMP3 inhibition .

Q. Table 4: Bioisosteric Replacement Outcomes

Original GroupReplacementEffect on SolubilityReference
tert-ButylBicyclo[1.1.1]pentaneIncreased logP
PhenylBicyclo[1.1.1]pentaneReduced π-π stacking

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